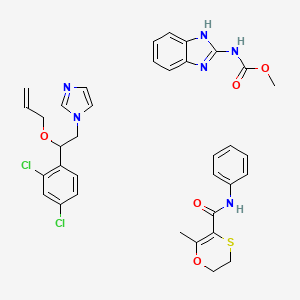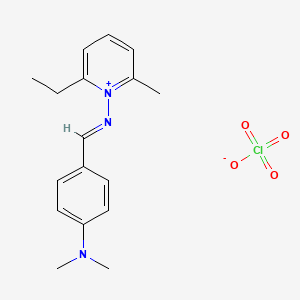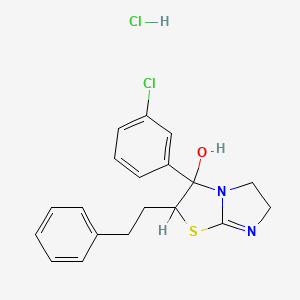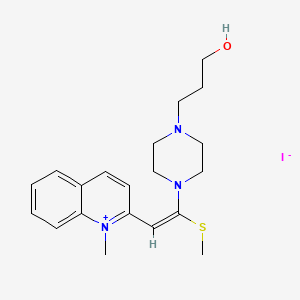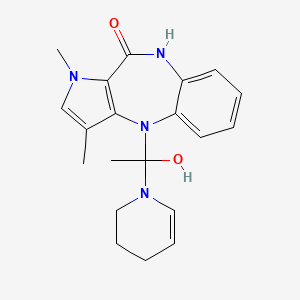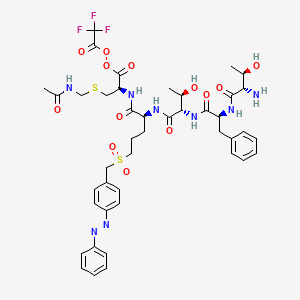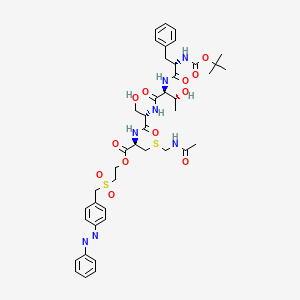![molecular formula C36H52N6O16 B12750843 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid CAS No. 130260-08-1](/img/structure/B12750843.png)
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its unique molecular structure, which includes an amino group, a pyrrolidine ring, and a methoxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds One common synthetic route starts with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride This intermediate is then reacted with 1-ethylpyrrolidine to yield the desired benzamide derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of oxalic acid in the synthesis process can improve the stability and solubility of the compound.
化学反応の分析
Types of Reactions
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or halogenated compounds.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, such as halides or azides.
科学的研究の応用
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the amino group and the pyrrolidine ring enhances its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide: Similar structure but with an ethylsulfonyl group.
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide: Contains a dimethylbenzene moiety instead of a methoxybenzamide.
Uniqueness
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the amino group, pyrrolidine ring, and methoxybenzamide moiety provides a distinct set of properties that can be leveraged for various applications.
特性
CAS番号 |
130260-08-1 |
|---|---|
分子式 |
C36H52N6O16 |
分子量 |
824.8 g/mol |
IUPAC名 |
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid |
InChI |
InChI=1S/2C15H23N3O2.3C2H2O4/c2*1-3-18-8-4-5-12(18)10-17-15(19)13-9-11(16)6-7-14(13)20-2;3*3-1(4)2(5)6/h2*6-7,9,12H,3-5,8,10,16H2,1-2H3,(H,17,19);3*(H,3,4)(H,5,6) |
InChIキー |
UUDIEWDKTWVGEH-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)N)OC.CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)N)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


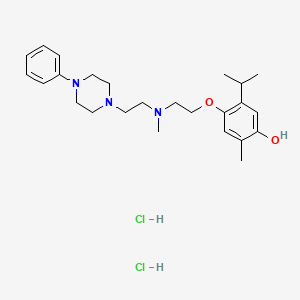
![1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid](/img/structure/B12750768.png)
